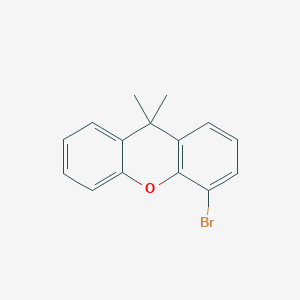
4-Bromo-9,9-dimethyl-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-9,9-dimethyl-9H-xanthene is a brominated derivative of xanthene, a heterocyclic compound. It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 9th position of the xanthene core. This compound is a white to pale yellow solid, insoluble in water but soluble in many organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The xanthene core can undergo oxidation to form xanthone derivatives, while reduction reactions can modify the bromine substituent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-amino-9,9-dimethyl-9H-xanthene or 4-thio-9,9-dimethyl-9H-xanthene.
Oxidation Products: Xanthone derivatives with various functional groups.
Reduction Products: Dehalogenated xanthene derivatives.
Applications De Recherche Scientifique
4-Bromo-9,9-dimethyl-9H-xanthene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-9,9-dimethyl-9H-xanthene is primarily related to its ability to interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The xanthene core can undergo redox reactions, impacting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
9,9-Dimethylxanthene: Lacks the bromine substituent, making it less reactive in substitution reactions.
4,5-Dibromo-9,9-dimethyl-9H-xanthene: Contains an additional bromine atom, leading to different reactivity and applications.
4-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene: Contains tert-butyl groups, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its bromine substituent allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-bromo-9,9-dimethylxanthene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXTVDRWNPSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)OC3=CC=CC=C31)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)
![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
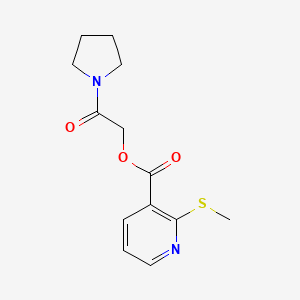
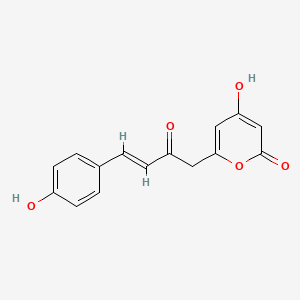
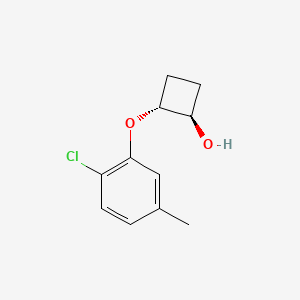
![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)
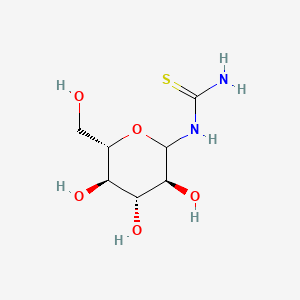

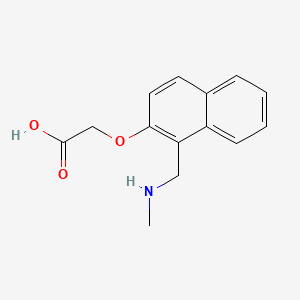
![6-(2,3-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359285.png)
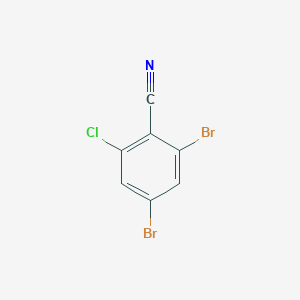
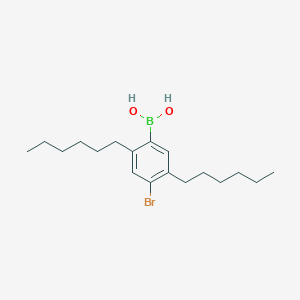

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
